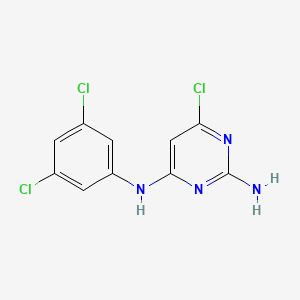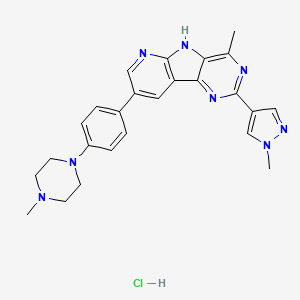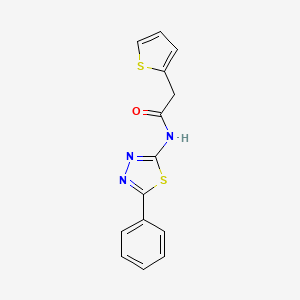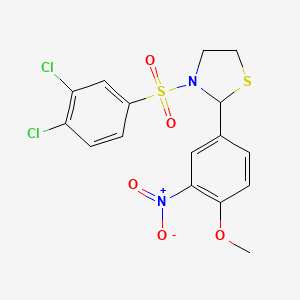![molecular formula C20H21NO4 B2853926 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid CAS No. 1502496-59-4](/img/structure/B2853926.png)
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis . The Fmoc group serves as a protective group for amines during peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The Fmoc group can be introduced using fluorenylmethyloxycarbonyl chloride .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a methyloxycarbonyl group, which is further attached to an amino acid moiety . The molecular weight of this compound is approximately 339.39 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 339.39 and its IUPAC name is 4- [ [ (9H-fluoren-9-ylmethoxy)carbonyl] (methyl)amino]butanoic acid .Wirkmechanismus
Target of Action
It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids, which are commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through the Fmoc group, which serves as a protective group for the amino acid during peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s removal allows the amino acid to form peptide bonds with other amino acids, leading to the formation of peptides . The exact downstream effects would depend on the specific peptides being synthesized.
Pharmacokinetics
Fmoc amino acids are typically stable and have a long shelf-life .
Result of Action
The primary result of the compound’s action is the synthesis of peptides. By acting as a protective group for the amino acid, the Fmoc group allows the controlled formation of peptide bonds, leading to the synthesis of specific peptides .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The Fmoc group is stable under basic conditions but can be removed under acidic conditions . This property allows the controlled synthesis of peptides. Other environmental factors that could influence the compound’s action include temperature and the presence of other reactants or catalysts.
Vorteile Und Einschränkungen Für Laborexperimente
FMOC-3-MeBAla-OH has several advantages for lab experiments. It is a non-natural amino acid that can be easily incorporated into peptides and proteins using standard SPPS protocols. It can introduce various chemical functionalities into peptides and proteins, which can be used to study their structure and function. However, FMOC-3-MeBAla-OH has some limitations. It is relatively expensive compared to other amino acids, and its synthesis can be challenging. Additionally, its incorporation into peptides and proteins can affect their properties, which may limit their use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of FMOC-3-MeBAla-OH in scientific research. One direction is the development of new chemical functionalities that can be introduced into peptides and proteins using FMOC-3-MeBAla-OH. This could enable the study of new aspects of protein structure and function. Another direction is the development of new synthesis methods that are more efficient and cost-effective. This could make FMOC-3-MeBAla-OH more accessible to researchers. Finally, the use of FMOC-3-MeBAla-OH in the study of membrane proteins could be expanded, as this is an area of research that is of great interest to many scientists.
In conclusion, FMOC-3-MeBAla-OH is a non-natural amino acid derivative that has been widely used in scientific research. It can be easily incorporated into peptides and proteins using standard SPPS protocols and can introduce various chemical functionalities that can be used to study their structure and function. Although its synthesis can be challenging and it is relatively expensive, FMOC-3-MeBAla-OH has several advantages for lab experiments. There are several future directions for the use of FMOC-3-MeBAla-OH in scientific research, including the development of new chemical functionalities and synthesis methods, and the expansion of its use in the study of membrane proteins.
Synthesemethoden
FMOC-3-MeBAla-OH can be synthesized using various methods. One of the most common methods is the solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The FMOC-3-MeBAla-OH amino acid derivative can be incorporated into the peptide chain using standard SPPS protocols. The final product can be purified using high-performance liquid chromatography (HPLC) or other purification techniques.
Wissenschaftliche Forschungsanwendungen
FMOC-3-MeBAla-OH has been widely used in scientific research as a non-natural amino acid building block for the synthesis of peptides and proteins. It has been used to introduce various chemical functionalities into peptides and proteins, such as fluorescent probes, photo-crosslinkers, and affinity tags. This has enabled the study of protein-protein interactions, protein folding, and enzymatic activity. FMOC-3-MeBAla-OH has also been used to study the structure and function of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMOICNHNBVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)

![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2853851.png)

![Methyl (E)-4-[[3-(dimethylsulfamoyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2853856.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)


![2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2853865.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2853866.png)
